molecular formula C19H16N2O B11949157 Biphenyl-4-yl-(4-methoxy-phenyl)-diazene CAS No. 94258-14-7

Biphenyl-4-yl-(4-methoxy-phenyl)-diazene

Cat. No.: B11949157
CAS No.: 94258-14-7
M. Wt: 288.3 g/mol
InChI Key: FIFLVEIPAQZSPD-UHFFFAOYSA-N
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Description

Biphenyl-4-yl-(4-methoxy-phenyl)-diazene is an organic compound that belongs to the class of azobenzenes Azobenzenes are characterized by the presence of a diazene group (-N=N-) linking two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4-yl-(4-methoxy-phenyl)-diazene typically involves the diazotization of aniline derivatives followed by azo coupling. One common method is as follows:

    Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Azo Coupling: The diazonium salt is then reacted with a phenol derivative (such as 4-methoxyphenol) under basic conditions to form the azo compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, often optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl-(4-methoxy-phenyl)-diazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction of the azo group can yield hydrazo compounds or amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, leading to functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Hydrazo compounds and amines.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Biphenyl-4-yl-(4-methoxy-phenyl)-diazene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a photoswitchable molecule in biological systems, allowing control of biological processes with light.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of Biphenyl-4-yl-(4-methoxy-phenyl)-diazene involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This photoisomerization can modulate the compound’s interaction with molecular targets, such as proteins or nucleic acids, thereby influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: The parent compound of the azobenzene family, known for its photoisomerization properties.

    4-Methoxyazobenzene: Similar to Biphenyl-4-yl-(4-methoxy-phenyl)-diazene but with a simpler structure.

    Disperse Orange 3: A commercially used azo dye with similar photoresponsive properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity, stability, and interaction with other molecules, making it a valuable compound for specialized applications in materials science and medicinal chemistry.

Properties

CAS No.

94258-14-7

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

(4-methoxyphenyl)-(4-phenylphenyl)diazene

InChI

InChI=1S/C19H16N2O/c1-22-19-13-11-18(12-14-19)21-20-17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-14H,1H3

InChI Key

FIFLVEIPAQZSPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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